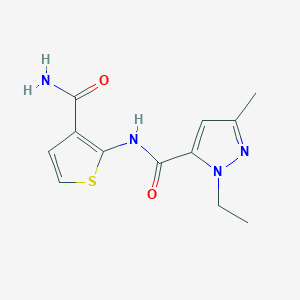
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (NCTP) is a novel pyrazole-based small molecule that has been developed as a potential therapeutic agent for a variety of diseases. NCTP has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, NCTP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is able to reduce inflammation and prevent the formation of tumor-promoting prostaglandins. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may also be able to protect cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may be able to protect cells from oxidative stress and apoptosis. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in two steps. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it an attractive option for use in laboratory experiments. However, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a relatively new compound and its effects on humans are still not fully understood.
Direcciones Futuras
The potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent is still being explored. Future research should focus on further elucidating the biochemical and physiological effects of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, as well as its efficacy in treating various diseases. In addition, further studies should be conducted to explore the potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as an inhibitor of COX-2, and to investigate its ability to protect cells from oxidative stress and apoptosis. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in humans.
Métodos De Síntesis
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from 4-chloro-3-nitropyridine and 2-thiophenecarboxaldehyde in the presence of triethylamine, sodium acetate, and acetic acid. The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization of the intermediate to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the Schiff base intermediate and the second step involving the cyclization of the intermediate to form the desired product.
Aplicaciones Científicas De Investigación
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been tested in a variety of animal models and has been found to be effective in reducing inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-9(6-7(2)15-16)11(18)14-12-8(10(13)17)4-5-19-12/h4-6H,3H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYJLUHCGRZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


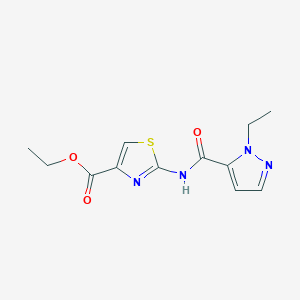
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)
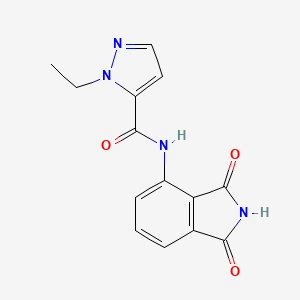
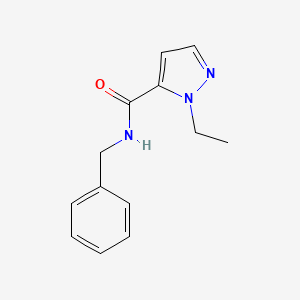
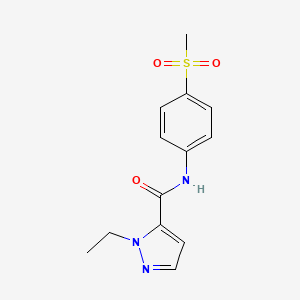


![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)